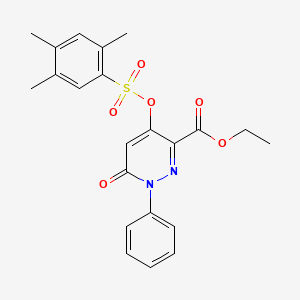
Ethyl 6-oxo-1-phenyl-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-oxo-1-phenyl-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O6S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
Ethyl 6-oxo-1-phenyl-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate features a unique structure that combines a pyridazine ring with a sulfonate group. The presence of the sulfonyl group may enhance its solubility and bioavailability, which are critical factors for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 394.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research suggests that compounds similar to this compound may exhibit various biological activities such as:
- Antimicrobial Activity : Investigations have shown that derivatives of pyridazine compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Antitumor Effects : Some studies indicate that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on pyridazine derivatives demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with nucleic acid synthesis.
- Cytotoxicity in Cancer Cells : In vitro assays using human cancer cell lines revealed that certain modifications to the pyridazine core led to enhanced cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Table 2: Summary of Biological Studies
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Synergistic Effects : When combined with existing antibiotics, this compound showed synergistic effects that could enhance treatment efficacy against resistant bacterial strains.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.
Propiedades
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-(2,4,5-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-5-29-22(26)21-18(13-20(25)24(23-21)17-9-7-6-8-10-17)30-31(27,28)19-12-15(3)14(2)11-16(19)4/h6-13H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRWCAHDAJTACJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














